![molecular formula C14H19NO3 B11867150 1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one CAS No. 67359-88-0](/img/structure/B11867150.png)
1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzyl group substituted with two hydroxyl groups and a methyl group, attached to an azepan-2-one ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dihydroxy-4-methylbenzaldehyde and azepan-2-one.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with azepan-2-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Azepines: Compounds with a similar azepan ring structure.
Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.
Oxazepines: Compounds with an oxygen atom in the azepine ring.
Thiazepines: Compounds with a sulfur atom in the azepine ring.
Uniqueness
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is unique due to the presence of both hydroxyl and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
67359-88-0 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
1-[(2,6-dihydroxy-4-methylphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10-7-12(16)11(13(17)8-10)9-15-6-4-2-3-5-14(15)18/h7-8,16-17H,2-6,9H2,1H3 |
Clave InChI |
UJGJXDTZRJABLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)CN2CCCCCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


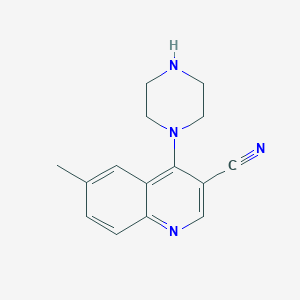
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)


![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)
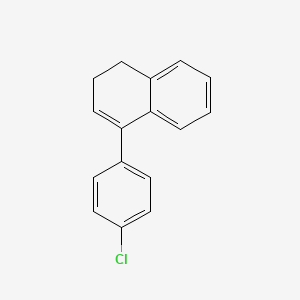
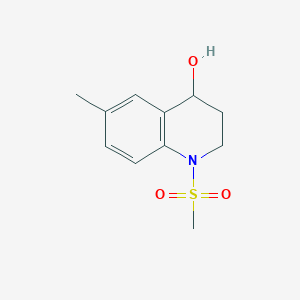
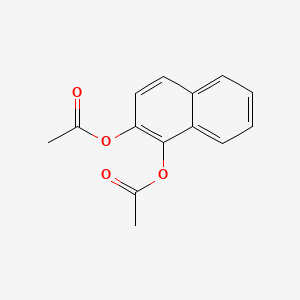
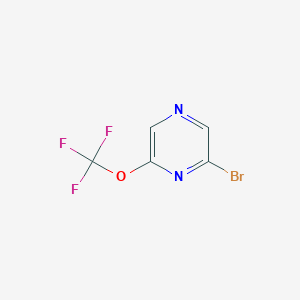
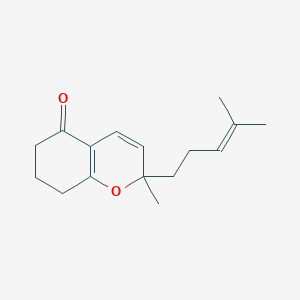
![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)
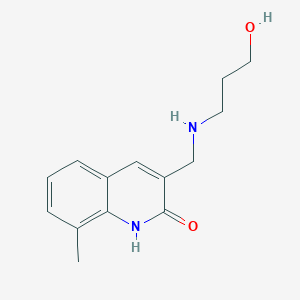
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
